molecular formula C20H22F2N2O3S B11344519 N-(2,6-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344519
M. Wt: 408.5 g/mol
InChI Key: NIIXEJTULRCSMG-UHFFFAOYSA-N
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Description

N-(2,6-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a difluorophenyl group, and a methanesulfonyl group attached to a methylphenyl moiety. Its complex structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions

The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile. The methanesulfonyl group is added through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: HNO₃/H₂SO₄ for nitration, halogens for halogenation

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry:

  • Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-DIFLUOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(2,6-DICHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-(2,6-DIFLUOROPHENYL)-1-[(4-ETHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Comparison:

  • N-(2,6-DICHLOROPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
  • N-(2,6-DIFLUOROPHENYL)-1-[(4-ETHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.

Properties

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22F2N2O3S/c1-14-5-7-15(8-6-14)13-28(26,27)24-11-9-16(10-12-24)20(25)23-19-17(21)3-2-4-18(19)22/h2-8,16H,9-13H2,1H3,(H,23,25)

InChI Key

NIIXEJTULRCSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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